Maleato de cinepazida

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cinepazide maleate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying vasodilatory mechanisms and receptor interactions.

Biology: Research focuses on its effects on cellular functions, particularly in vascular smooth muscle cells.

Industry: It is used in the formulation of pharmaceutical products aimed at treating cardiovascular and cerebrovascular conditions.

Mecanismo De Acción

Target of Action

Cinepazide maleate, a vasodilator used in China for the treatment of cardiovascular and cerebrovascular diseases, and peripheral vascular diseases , appears to work by potentiating A2 adenosine receptors . It is also a weak calcium channel blocker .

Mode of Action

As a calcium channel blocker, Cinepazide maleate prevents the entry of calcium ions across the membrane into vascular smooth muscle cells . This leads to the relaxation of the vascular smooth muscle, causing dilation of the cerebral, coronary, and peripheral blood vessels . This results in the alleviation of vascular spasms, reduction of vascular resistance, and an increase in blood flow .

Biochemical Pathways

It is known that the drug enhances the effects of adenosine and cyclic adenosine monophosphate (camp), leading to a reduction in oxygen consumption .

Result of Action

Cinepazide maleate has been shown to improve neurological function and activities of daily living, reduce disability, and promote functional recovery in patients with acute ischemic stroke . It has also been shown to effectively reduce the serum inflammatory factor levels of ICU patients with severe cerebral hemorrhage after surgery, alleviate the oxidative stress response in the body, and improve the cerebrovascular function and cerebral nerve function .

Análisis Bioquímico

Biochemical Properties

Cinepazide Maleate interacts with A2 adenosine receptors, potentiating their effects . This interaction plays a crucial role in its function as a vasodilator .

Cellular Effects

Cinepazide Maleate has been shown to protect neuronal cells against oxygen-glucose deprivation (OGD) injury . It suppresses OGD-induced oxidative stress, reducing intracellular reactive oxygen species and malondialdehyde production, and enhancing superoxide dismutase activity . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cinepazide Maleate exerts its effects by stabilizing mitochondrial membrane potential, improving OGD-induced suppression of mitochondrial respiratory complex activities, and enhancing ATP production . These actions contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Cinepazide Maleate has been shown to have long-term effects on cellular function. For instance, in a study of patients with acute ischemic stroke, Cinepazide Maleate was administered once daily for 14 days, and it was found to improve neurological function and activities of daily living, reduce disability, and promote functional recovery .

Dosage Effects in Animal Models

In animal models, the effects of Cinepazide Maleate vary with different dosages

Metabolic Pathways

It is known to interact with A2 adenosine receptors, which play a role in various metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cinepazide maleate involves the reaction of 3,4,5-trimethoxycinnamic acid with a chlorination agent, diethyl phosphorochloridate, and benzene sulfonyl chloride to prepare a corresponding acyl active matter . This acyl active matter is then reacted with 1-[(1-pyrrolidine carbonylmethyl)]piperazine to form cinepazide .

Industrial Production Methods: In industrial settings, the synthesis process is optimized for large-scale production. The reaction mixture is treated with purified water, stirred, and washed to obtain the final product . The process ensures high yield and purity of cinepazide maleate.

Análisis De Reacciones Químicas

Types of Reactions: Cinepazide maleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify its functional groups.

Substitution: Cinepazide maleate can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparación Con Compuestos Similares

Cinnarizine: Another vasodilator used for similar indications but with different mechanisms of action.

Flunarizine: Used for migraine prophylaxis and also acts as a vasodilator.

Nicardipine: A calcium channel blocker used to treat high blood pressure and angina.

Uniqueness of Cinepazide Maleate: Cinepazide maleate is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine potentiation . This dual action makes it particularly effective in improving blood flow and reducing vascular resistance.

Propiedades

Número CAS |

26328-04-1 |

|---|---|

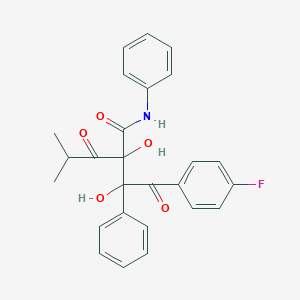

Fórmula molecular |

C26H35N3O9 |

Peso molecular |

533.6 g/mol |

Nombre IUPAC |

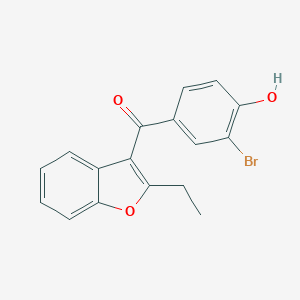

but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+; |

Clave InChI |

XSTJTOKYCAJVMJ-UHDJGPCESA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid |

melting_point |

135°C |

| 28044-44-2 26328-04-1 |

|

Pictogramas |

Irritant |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine 1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate 67350-MD cinepazide cinepazide maleate MD-67350 free base Vasodistal |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanism remains unclear, research suggests that cinepazide maleate exerts neuroprotective effects, possibly by:

- Modulating the MAPK signaling pathway: Cinepazide maleate pretreatment has been shown to increase the expression of extracellular signal-regulated kinase (ERK) phosphorylation in the ischemic penumbra of rat models, potentially contributing to its neuroprotective effects. []

- Increasing adenosine concentration: Cinepazide maleate might increase adenosine levels in the brain following cerebral ischemia, offering neuroprotection by potentially inhibiting inflammatory responses. []

ANone: Yes, studies indicate that cinepazide maleate treatment can significantly reduce serum levels of TNF-α and ICAM-1 in acute cerebral infarct patients. This suggests a potential role in mitigating inflammation and reducing brain cell damage. []

ANone: Cinepazide maleate has been investigated for its potential in treating various conditions, including:

- Acute cerebral infarction [, , , , , ]

- Traumatic brain injury [, ]

- Hypertensive cerebral hemorrhage [, ]

- Vertebral-basilar artery insufficiency [, , ]

- Diabetic foot [, ]

- Coronary heart disease with ventricular dysfunction in diabetic patients []

- Sudden hearing loss []

- Diabetic peripheral neuropathy []

ANone: Several studies suggest that cinepazide maleate can improve neurological function in acute cerebral infarction patients. Notably, it may be more effective than ligustrazine and citicoline in improving neurological deficits and reducing complications. []

ANone: Yes, studies have compared cinepazide maleate to other treatment options:

- In hypertensive cerebral hemorrhage, cinepazide maleate showed better improvement in neurological function after microtraumatic craniopuncture compared to nimodipine. []

- For vertebral-basilar insufficiency, cinepazide maleate demonstrated superior efficacy compared to Compound Danshen Injection in improving clinical cure and effective rates. []

ANone: While generally considered safe, some studies have reported on adverse effects:

- A comparison study indicated a lower incidence of adverse effects with cinepazide maleate compared to low molecular weight dextran following digital replantation surgery. []

- Despite its efficacy in treating vertebral-basilar insufficiency, cinepazide maleate exhibited a higher incidence of adverse events compared to Compound Danshen Injection. []

ANone: A subgroup analysis of a larger clinical trial found no significant difference in blood pressure control between acute ischemic stroke patients receiving cinepazide maleate and the control group, suggesting that cinepazide maleate does not interfere with blood pressure management in this patient population. []

ANone: Studies have investigated the compatibility and stability of cinepazide maleate injection with various infusion solvents:

- Cinepazide maleate remained stable for 8 hours at 25°C when mixed with 5% glucose injection, 0.9% sodium chloride injection, fructose injection, and invert sugar injection. []

- Similar stability was observed when mixed with xylitol injection or invert sugar injection for 24 hours at 4°C and 25°C. []

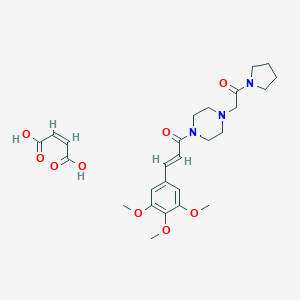

ANone: A patent describes a specific cinepazide maleate injection formulation containing D-sorbierite and disodium hydrogen phosphate, aiming to reduce the content of the cinepazide maleate cis-isomer during long-term storage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

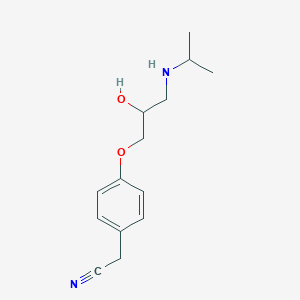

![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate](/img/structure/B194442.png)